- Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode, World Intellectual Property Organization, , ,

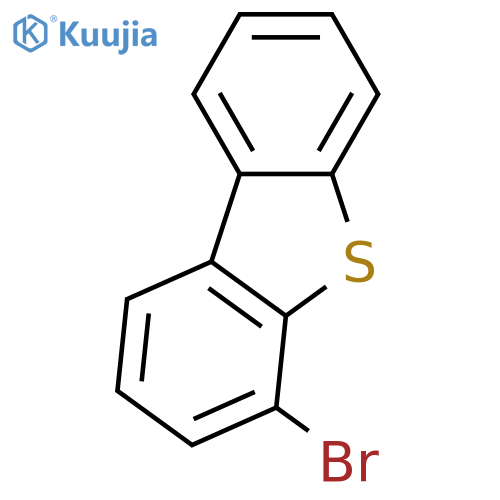

Cas no 97511-05-2 (4-Bromodibenzothiophene)

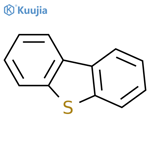

4-Bromodibenzothiophene structure

Nom du produit:4-Bromodibenzothiophene

Numéro CAS:97511-05-2

Le MF:C12H7BrS

Mégawatts:263.152981042862

MDL:MFCD02683746

CID:803461

PubChem ID:253661777

4-Bromodibenzothiophene Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Bromodibenzo[b,d]thiophene

- 4-Bromodibenzothiophene

- 4-bromo-Dibenzothiophene

- Dibenzothiophene,4-bromo-

- Dibenzothiophene, 4-bromo-

- AK110516

- dibenzo[b,d]thiophene, 4-bromo-

- GJXAVNQWIVUQOD-UHFFFAOYSA-N

- VT20280

- FCH1334446

- SY030030

- BC005174

- AX8095234

- Y5819

- ST24043487

- B4449

- 4-Bromodibenzo[b,d]thiophene;Di

- 4-Bromodibenzothiophene (ACI)

- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-

- SCHEMBL232632

- W-200538

- 97511-05-2

- GEO-02665

- AKOS016008829

- DTXSID50332505

- DS-4628

- 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-

- InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7

- CS-W022120

- 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE

- 4-Bromodibenzo[b pound notd]thiophene

- DB-028760

- MFCD02683746

-

- MDL: MFCD02683746

- Piscine à noyau: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H

- La clé Inchi: GJXAVNQWIVUQOD-UHFFFAOYSA-N

- Sourire: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3

Propriétés calculées

- Qualité précise: 261.94500

- Masse isotopique unique: 261.94518g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 14

- Nombre de liaisons rotatives: 0

- Complexité: 218

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 5.1

- Charge de surface: 0

- Nombre d'tautomères: Rien du tout

- Surface topologique des pôles: 28.2

Propriétés expérimentales

- Dense: 1.611

- Point de fusion: 85.0 to 89.0 deg-C

- Point d'ébullition: 386.6℃ at 760 mmHg

- Point d'éclair: 187.6 °C

- Le PSA: 28.24000

- Le LogP: 4.81700

4-Bromodibenzothiophene PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM158416-5g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 95%+ | 5g |

$22 | 2022-08-30 | |

| Ambeed | A177042-25g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 25g |

$26.0 | 2025-02-27 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-1G |

4-Bromodibenzothiophene |

97511-05-2 | >98.0%(GC) | 1g |

¥80.00 | 2024-04-15 | |

| abcr | AB444187-5 g |

4-Bromodibenzo[b,d]thiophene, 95%; . |

97511-05-2 | 95% | 5g |

€87.80 | 2023-07-18 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4449-5G |

4-Bromodibenzothiophene |

97511-05-2 | >98.0%(GC) | 5g |

¥230.00 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4449-1g |

4-Bromodibenzothiophene |

97511-05-2 | 98.0%(GC) | 1g |

¥120.0 | 2022-06-10 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-250mg |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 250mg |

¥24.0 | 2022-10-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B73710-1g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 98% | 1g |

¥29.0 | 2022-10-09 | |

| abcr | AB444187-10 g |

4-Bromodibenzo[b,d]thiophene, 95%; . |

97511-05-2 | 95% | 10g |

€105.70 | 2023-07-18 | |

| Chemenu | CM158416-25g |

4-Bromodibenzo[b,d]thiophene |

97511-05-2 | 95%+ | 25g |

$64 | 2021-06-16 |

4-Bromodibenzothiophene Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C

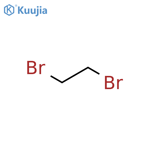

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Bromine Solvents: Chloroform ; rt → 0 °C; 0 °C; 12 h, rt

Référence

- Spiro compounds as electroluminescent material for organic electroluminescent device, Korea, , ,

Méthode de production 3

Conditions de réaction

1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine , Water ; rt; 30 h, reflux

Référence

- Preparation of aromatic amines for organic electric device, Korea, , ,

Méthode de production 4

Conditions de réaction

1.1 Reagents: Butyllithium , Bromine

Référence

- Heteroatom-facilitated lithiations, Organic Reactions (Hoboken, 1979, (1979),

Méthode de production 5

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 6 h, -40 °C → 0 °C

1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C

1.2 Reagents: 1,2-Dibromoethane ; 14 h, -78 °C → 20 °C

Référence

- Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy, ACS Omega, 2019, 4(5), 9228-9234

Méthode de production 6

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C

1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt

1.3 Reagents: Water ; rt

1.2 Reagents: 1,2-Dibromoethane ; 12 h, -78 °C → rt

1.3 Reagents: Water ; rt

Référence

- Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED), China, , ,

Méthode de production 7

Conditions de réaction

1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ; 10 min, rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C

1.3 Reagents: Water ; rt

1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ; 48 h, 50 °C

1.3 Reagents: Water ; rt

Référence

- Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange, ACS Catalysis, 2022, 12(18), 11089-11096

Méthode de production 8

Conditions de réaction

1.1 Reagents: Bromine Solvents: Chloroform ; 0 °C; 12 h, rt

Référence

- Pyridine derivative compound as electroluminescent material for organic electroluminescent device, Korea, , ,

Méthode de production 9

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; -40 °C → 0 °C; 6 h, 0 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; overnight, rt

Référence

- A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex, Organometallics, 2012, 31(21), 7447-7452

Méthode de production 10

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran

1.3 Solvents: Dichloromethane

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran

1.3 Solvents: Dichloromethane

Référence

- A new synthesis of fungicidal methyl (E)-3-methoxypropenoates, Tetrahedron, 1998, 54(26), 7595-7614

Méthode de production 11

Conditions de réaction

1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid

Référence

- Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550

Méthode de production 12

Conditions de réaction

1.1 Reagents: Butyllithium ; -78 °C → 0 °C

1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt

1.2 Reagents: 1,2-Dibromoethane ; -78 °C → rt

Référence

- Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative, Journal of Fluorescence, 2017, 27(2), 451-461

Méthode de production 13

Conditions de réaction

1.1 Reagents: Trifluoromethanesulfonic acid ; 24 h, rt

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

1.2 Reagents: Pyridine Solvents: Water ; rt; 30 min, reflux

Référence

- Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus, Korea, , ,

Méthode de production 14

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Water ; 1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C

1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C

1.2 Reagents: 1,2-Dibromoethane ; -78 °C; 12 h, -78 °C

Référence

- Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device, Korea, , ,

Méthode de production 15

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, rt; rt → -78 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 5 h, rt

Référence

- Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices, European Patent Organization, , ,

Méthode de production 16

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 6 h, 0 °C; 0 °C → -78 °C

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt

1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; -78 °C; 14 h, rt

Référence

- Preparation of 5-membered heterocycles for organic light-emitting diodes, Korea, , ,

Méthode de production 17

Conditions de réaction

1.1 Reagents: Zinc chloride , Benzyltrimethylammonium tribromide Solvents: Acetic acid

Référence

- Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71

Méthode de production 18

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -40 °C; 5 h, 0 °C; 0 °C → -78 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C

1.2 Solvents: Tetrahydrofuran ; -78 °C; 5 h, 0 °C

Référence

- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,

Méthode de production 19

Conditions de réaction

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -40 °C

1.2 Reagents: Dibromoethane ; -78 °C → rt

1.2 Reagents: Dibromoethane ; -78 °C → rt

Référence

- Dibenzothiophene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4

4-Bromodibenzothiophene Raw materials

- 4-Iododibenzothiophene

- 1,2-Dibromoethane

- Dibenzothiophene

- Silane, 4-dibenzothienyltrimethyl-

- 1,1'-Biphenyl, 3-bromo-2-(methylsulfinyl)-

4-Bromodibenzothiophene Preparation Products

4-Bromodibenzothiophene Littérature connexe

-

Shanmugam Karthik,Thirumanavelan Gandhi New J. Chem. 2018 42 15811

-

Xi Chen,Siqi Liu,Yuling Sun,Daokun Zhong,Zhao Feng,Xiaolong Yang,Bochao Su,Yuanhui Sun,Guijiang Zhou,Bo Jiao,Zhaoxin Wu Mater. Chem. Front. 2023 7 1841

-

Bo-Sun Yun,So-Yoen Kim,Jin-Hyoung Kim,Ho-Jin Son,Sang Ook Kang J. Mater. Chem. C 2021 9 4062

-

4. Deep blue organic light-emitting devices enabled by bipolar phenanthro[9,10-d]imidazole derivativesShuo Chen,Yukun Wu,Yi Zhao,Daining Fang RSC Adv. 2015 5 72009

-

Yu Jin Kang,Ju Hui Yun,Si Hyun Han,Jun Yeob Lee J. Mater. Chem. C 2019 7 4573

97511-05-2 (4-Bromodibenzothiophene) Produits connexes

- 2185590-73-0(3,4-difluoro-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylbenzamide)

- 2248466-27-3(1-[[(3S,5R)-3-(Hydroxymethyl)-5-methylmorpholin-3-yl]methyl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea)

- 1351771-17-9(4-Ethoxy-6-methylquinoline-2-carboxylic acid)

- 80221-58-5(2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride)

- 2411270-40-9(N-1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopropylprop-2-enamide)

- 237064-47-0((2-methylpropyl)hydrazine hydrochloride)

- 2487481-74-1(Benzoic acid, 4-bromo-5-chloro-2,3-difluoro-)

- 1807276-47-6(Methyl 4-cyano-2-difluoromethyl-5-mercaptobenzoate)

- 1806844-16-5(3,5-Diamino-2-(difluoromethyl)-4-methylpyridine)

- 2228357-95-5(5-1-(aminomethyl)cyclohexyl-2-methoxyphenol)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:97511-05-2)4-BROMODIBENZOTHIOPHENE

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:97511-05-2)4-Bromodibenzothiophene

Pureté:99%

Quantité:500g

Prix ($):372.0